
Ethyl 2-amino-7-chloroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-7-chloroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are widely recognized for their biological activities, including antibacterial, antimalarial, and anticancer properties . The presence of the amino and chloro groups in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-7-chloroquinoline-3-carboxylate typically involves the Friedlander condensation reaction. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality . The process can be catalyzed by various agents such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-7-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can participate in condensation reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and fused heterocyclic compounds .
Aplicaciones Científicas De Investigación
Ethyl 2-amino-7-chloroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in the study of bioorganic and bioorganometallic processes.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-7-chloroquinoline-3-carboxylate involves its interaction with various molecular targets. The amino and chloro groups enhance its binding affinity to biological targets, leading to its biological activities. The compound can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- 2-chloroquinoline-3-carbaldehyde
- Quinoline-3-carboxylates
Uniqueness
Ethyl 2-amino-7-chloroquinoline-3-carboxylate is unique due to the presence of both amino and chloro groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C12H11ClN2O2 |
|---|---|
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
ethyl 2-amino-7-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-5-7-3-4-8(13)6-10(7)15-11(9)14/h3-6H,2H2,1H3,(H2,14,15) |
Clave InChI |
WWRGCAGDZNIYFG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


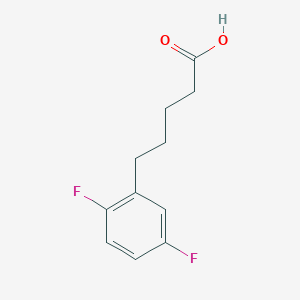
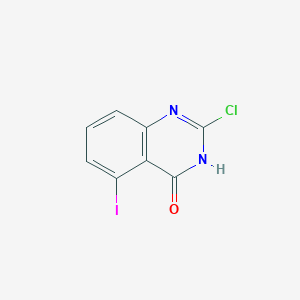
![5-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13670371.png)
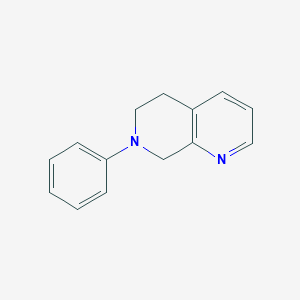


![1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)
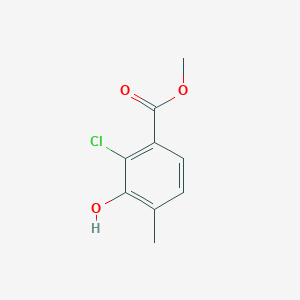
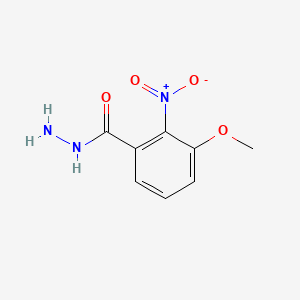

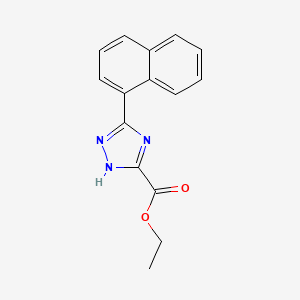
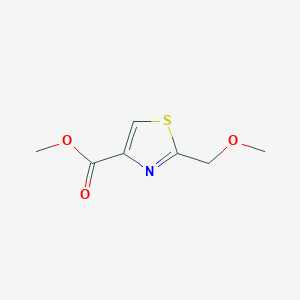

![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)
